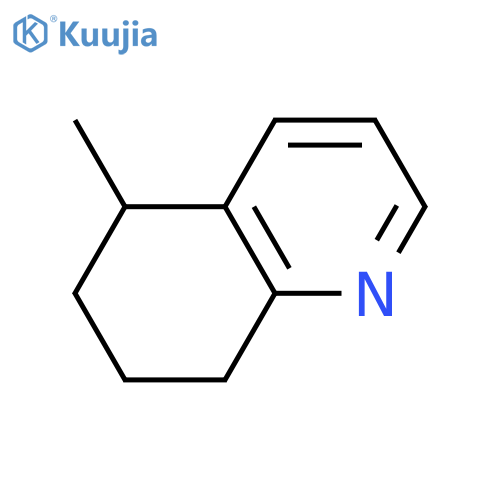Cas no 71350-31-7 (5-methyl-5,6,7,8-tetrahydroquinoline)

71350-31-7 structure
商品名:5-methyl-5,6,7,8-tetrahydroquinoline
5-methyl-5,6,7,8-tetrahydroquinoline 化学的及び物理的性質
名前と識別子
-
- 5,6,7,8-tetrahydro-5-methyl-Quinoline
- 5-methyl-5,6,7,8-tetrahydroquinoline
- Quinoline, 5,6,7,8-tetrahydro-5-methyl-
- DTXSID80500477
- EN300-1425499
- A904766
- 71350-31-7
- SCHEMBL8360110
- CS-0102351
- G67235
-
- MDL: MFCD18427835
- インチ: InChI=1S/C10H13N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h3,5,7-8H,2,4,6H2,1H3
- InChIKey: IVYOJVOUKFQVHZ-UHFFFAOYSA-N
- ほほえんだ: CC1CCCC2=C1C=CC=N2
計算された属性
- せいみつぶんしりょう: 147.10489
- どういたいしつりょう: 147.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89
5-methyl-5,6,7,8-tetrahydroquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1425499-1000mg |
5-methyl-5,6,7,8-tetrahydroquinoline |
71350-31-7 | 1000mg |
$1458.0 | 2023-09-30 | ||
| Enamine | EN300-1425499-0.05g |
5-methyl-5,6,7,8-tetrahydroquinoline |
71350-31-7 | 0.05g |
$338.0 | 2023-06-06 | ||
| Enamine | EN300-1425499-50mg |
5-methyl-5,6,7,8-tetrahydroquinoline |
71350-31-7 | 50mg |
$338.0 | 2023-09-30 | ||
| Ambeed | A709710-50mg |
5-Methyl-5,6,7,8-tetrahydroquinoline |
71350-31-7 | 95% | 50mg |
$145.0 | 2025-03-04 | |
| Enamine | EN300-1425499-0.25g |
5-methyl-5,6,7,8-tetrahydroquinoline |
71350-31-7 | 0.25g |
$721.0 | 2023-06-06 | ||
| Enamine | EN300-1425499-5.0g |
5-methyl-5,6,7,8-tetrahydroquinoline |
71350-31-7 | 5g |
$4226.0 | 2023-06-06 | ||
| Enamine | EN300-1425499-250mg |
5-methyl-5,6,7,8-tetrahydroquinoline |
71350-31-7 | 250mg |
$721.0 | 2023-09-30 | ||
| Enamine | EN300-1425499-2500mg |
5-methyl-5,6,7,8-tetrahydroquinoline |
71350-31-7 | 2500mg |
$2856.0 | 2023-09-30 | ||
| Ambeed | A709710-250mg |
5-Methyl-5,6,7,8-tetrahydroquinoline |
71350-31-7 | 95% | 250mg |
$418.0 | 2025-03-04 | |
| Alichem | A189006225-1g |
5-Methyl-5,6,7,8-tetrahydroquinoline |
71350-31-7 | 95% | 1g |
$975.52 | 2023-09-01 |
5-methyl-5,6,7,8-tetrahydroquinoline 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
71350-31-7 (5-methyl-5,6,7,8-tetrahydroquinoline) 関連製品
- 28712-62-1(3-methyl-5,6,7,8-tetrahydroquinoline)
- 10500-57-9(5,6,7,8-Tetrahydroquinoline)
- 533-37-9(2,3-Cyclopentenopyridine)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
推奨される供給者
Amadis Chemical Company Limited
(CAS:71350-31-7)5-methyl-5,6,7,8-tetrahydroquinoline

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):201.0/342.0